Product packaging for Bis(4-phenoxyphenyl)diazene 1-oxide(Cat. No.:CAS No. 15018-23-2)

Bis(4-phenoxyphenyl)diazene 1-oxide

Cat. No.: B14714793
CAS No.: 15018-23-2
M. Wt: 382.4 g/mol
InChI Key: NASPQNDTFKBEBD-UHFFFAOYSA-N
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Description

Bis(4-phenoxyphenyl)diazene 1-oxide is an azoxybenzene derivative of significant interest in advanced materials and biological chemistry research. Azoxybenzenes are a prominent class of compounds widely utilized as core structures in liquid crystal displays and other functional materials . This compound features a diazene oxide (azoxy) group bridging two 4-phenoxyphenyl rings, a structure that contributes to its unique electronic and steric properties. The primary research value of this compound lies in its role as a building block for fine organic synthesis and its potential biological activity. Studies on analogous azoxybenzenes have demonstrated insecticidal activity and the ability to act as plant growth stimulators, suggesting potential applications in agrochemical research . The reactivity of the azoxy group also makes it a valuable precursor for synthesizing more complex molecules for material science. This product is designated For Research Use Only. It is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H18N2O3 B14714793 Bis(4-phenoxyphenyl)diazene 1-oxide CAS No. 15018-23-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15018-23-2

Molecular Formula

C24H18N2O3

Molecular Weight

382.4 g/mol

IUPAC Name

oxido-(4-phenoxyphenyl)-(4-phenoxyphenyl)iminoazanium

InChI

InChI=1S/C24H18N2O3/c27-26(20-13-17-24(18-14-20)29-22-9-5-2-6-10-22)25-19-11-15-23(16-12-19)28-21-7-3-1-4-8-21/h1-18H

InChI Key

NASPQNDTFKBEBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)N=[N+](C3=CC=C(C=C3)OC4=CC=CC=C4)[O-]

Origin of Product

United States

Spectroscopic and Crystallographic Characterization of Bis 4 Phenoxyphenyl Diazene 1 Oxide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of the NMR-active nuclei, the connectivity and chemical environment of each atom can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Detailed ¹H NMR data for Bis(4-phenoxyphenyl)diazene 1-oxide has not been found in the reviewed literature. Typically, a ¹H NMR spectrum for this compound would be expected to show a complex series of signals in the aromatic region (approximately 6.8-8.5 ppm). The protons on the phenoxy groups would likely appear as distinct multiplets, influenced by their position relative to the ether linkage. The protons on the phenyl rings attached to the diazene (B1210634) oxide core would also present as doublets or doublets of doublets, with their exact chemical shifts influenced by the anisotropic effects of the N=N(O) group.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Specific ¹³C NMR data for this compound is not available in the public domain. A theoretical analysis suggests that the ¹³C NMR spectrum would display a number of distinct signals corresponding to the non-equivalent carbon atoms in the molecule. One would anticipate signals for the ipso-carbons attached to the diazene oxide and ether linkages, as well as signals for the ortho, meta, and para carbons of the phenyl and phenoxy rings. The chemical shifts of the carbons directly bonded to the azoxy group would be particularly informative about the electronic nature of this functional group.

Mass Spectrometry (MS) Analysis for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula.

While specific experimental mass spectrometry data for this compound is not detailed in the available literature, the expected molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would correspond to its molecular formula, C₂₄H₁₈N₂O₃. The fragmentation pattern in an electron ionization (EI) or electrospray ionization (ESI) mass spectrum would likely involve cleavages at the ether linkages and around the diazene oxide core, providing further structural confirmation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental IR data for this compound has not been located. However, the IR spectrum is expected to exhibit characteristic absorption bands. These would include strong absorptions for the C-O-C ether linkages, typically in the range of 1250-1000 cm⁻¹. The N=N stretching vibration of the azoxy group usually appears around 1500-1400 cm⁻¹, while the N-O stretch is expected in the 1300-1200 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be prominent in the spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Insights

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems.

Although a specific UV-Vis spectrum for this compound is not available, related azoxybenzene (B3421426) derivatives show characteristic absorption bands. For instance, compounds with similar extended π-systems exhibit strong absorptions in the UV region, often with a prominent band around 350 nm corresponding to the π→π* transition of the conjugated azoxybenzene core. A weaker n→π* transition at longer wavelengths may also be observed. The phenoxy substituents are expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted azoxybenzene due to the extension of the conjugated system.

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides accurate measurements of bond lengths, bond angles, and intermolecular interactions.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, thereby verifying its purity and empirical formula. For the analogue compound, 1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene 1-oxide, with the chemical formula C₁₈H₁₈N₂O₅, the theoretical elemental composition can be calculated. While the specific experimental results from the source publication were not detailed, high-resolution mass spectrometry (HRMS) was used to confirm the composition. mdpi.com

Table 3: Theoretical Elemental Composition of 1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene 1-oxide (C₁₈H₁₈N₂O₅)

ElementSymbolAtomic WeightMolar Mass ( g/mol )Mass Percent (%)
CarbonC12.011216.19863.15
HydrogenH1.00818.1445.30
NitrogenN14.00728.0148.18
OxygenO15.99979.99523.37
Total 342.351 100.00

Compound Index

Chemical Reactivity and Derivatization Strategies of Bis 4 Phenoxyphenyl Diazene 1 Oxide

Reactivity of the Azoxy Group in Organic Transformations

The azoxy functional group, the formally oxidized counterpart of the azo group, is a critical structural motif in a variety of compounds with applications ranging from functional materials to pharmaceuticals. nih.gov The reactivity of the azoxy group in bis(4-phenoxyphenyl)diazene 1-oxide is a key determinant of its synthetic utility, allowing it to serve as a building block in fine organic synthesis. mdpi.comresearchgate.net

The core reactivity of the azoxy group involves several key transformations:

Reduction: The azoxy group can be reduced to the corresponding azo compound or further to amines. This transformation is fundamental in the synthesis of various derivatives.

Rearrangement: Azoxy compounds can undergo rearrangements, often catalyzed by acids or light, to afford hydroxyazo derivatives. This reactivity opens pathways to new functionalized aromatic compounds.

Deoxygenation: The azoxy group can be deoxygenated to the corresponding azo compound. This reaction is often achieved using reducing agents or through photochemical methods. acs.org For instance, azoxy compounds have been shown to be effective quenchers of triplet excited acetophenone, leading to deoxygenation in benzene (B151609). acs.org

Radical Reactions: The azoxy group can be a precursor for radical species. nih.gov For example, α-azoxy ketones can undergo α-cleavage upon irradiation to generate α-azoxy radicals. acs.org

Recent research has also explored the use of sulfonyl-protected azoxy compounds as radical precursors in C(sp³)–H functionalization of ethers and 1,2-difunctionalization of vinyl ethers under visible light irradiation. nih.gov These reactions proceed at room temperature without the need for photoredox catalysts, highlighting the evolving understanding and application of azoxy group reactivity. nih.gov

Functional Group Interconversions on the Phenoxyphenyl Moieties

Functional group interconversions (FGIs) are essential processes in organic synthesis that transform one functional group into another through methods like substitution, addition, elimination, oxidation, or reduction. solubilityofthings.comnumberanalytics.comimperial.ac.uk On the phenoxyphenyl moieties of this compound, various FGIs can be performed to modify the properties and reactivity of the molecule.

The phenoxy group itself is generally stable, but the phenyl rings offer sites for electrophilic substitution reactions. noaa.gov Common FGIs that could be applied to the phenoxyphenyl moieties include:

Halogenation: Introduction of halogen atoms (e.g., Br, Cl) onto the aromatic rings through electrophilic aromatic substitution. This can be a precursor for further cross-coupling reactions.

Nitration: Introduction of a nitro group, which can then be reduced to an amino group, providing a handle for a wide range of further derivatizations.

Acylation: Introduction of an acyl group via Friedel-Crafts acylation, leading to ketone derivatives.

Alkylation: Introduction of alkyl groups, although this can sometimes be challenging to control in terms of regioselectivity and polyalkylation. solubilityofthings.com

These interconversions allow for the synthesis of a diverse library of derivatives with tailored electronic and steric properties. The choice of reagents and reaction conditions is crucial for achieving the desired transformations selectively without affecting the central azoxy bridge. solubilityofthings.comnumberanalytics.com

Derivatization for Enhanced Utility or Analytical Purposes

Derivatization of this compound can be undertaken to enhance its utility in specific applications or to facilitate its analysis. A key example of this is the deprotection of related acetal (B89532) derivatives. mdpi.comresearchgate.net

A study detailed the synthesis of 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide. mdpi.comresearchgate.net The dioxolane groups serve as protecting groups for aldehyde functionalities. The deprotection of these acetals was achieved using concentrated hydrochloric acid in tetrahydrofuran (B95107) (THF) at room temperature to yield 1,2-bis(4-formylphenyl)diazene 1-oxide. mdpi.comresearchgate.net This transformation is significant as it introduces reactive aldehyde groups, which can be used for a variety of subsequent reactions, such as the synthesis of Schiff bases, polymers, or other complex molecules.

The reaction conditions for this deprotection are mild, which is important to avoid unwanted side reactions at the azoxy group. The progress of the reaction can be monitored by thin-layer chromatography (TLC). mdpi.comresearchgate.net

Reactant Reagents and Conditions Product Yield Reference
1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxideConcentrated HCl, THF, room temperature, 1 h1,2-Bis(4-formylphenyl)diazene 1-oxide80% mdpi.comresearchgate.net

This derivatization strategy highlights how protecting group chemistry can be employed to unmask reactive functional groups in a controlled manner, thereby expanding the synthetic utility of the parent compound.

Analysis of Reaction Pathways and Product Distribution

The analysis of reaction pathways and product distribution is critical for understanding and optimizing the synthesis and derivatization of this compound. The formation of the azoxy compound itself can proceed through different pathways, influencing the final product and the presence of impurities.

For instance, the synthesis of azoxybenzenes via the reduction of nitroaromatics can sometimes lead to the formation of azo compounds as significant byproducts, which can complicate the purification process. mdpi.comresearchgate.net The choice of reducing agent and reaction conditions plays a pivotal role in directing the reaction towards the desired azoxy product. The use of glucose as a mild and eco-friendly reducing agent for the synthesis of 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide from 2-(4-nitrophenyl)-1,3-dioxolane (B1347580) was shown to be effective, with complete conversion observed after 2 hours at 50 °C. mdpi.comresearchgate.net In contrast, reduction with Li[AlH₄] can lead to the formation of azo compounds. mdpi.comresearchgate.net

The reaction temperature is also a critical parameter. For the glucose-mediated reduction, carrying out the reaction at room temperature required over 36 hours for complete conversion, while at the boiling point, the desired product was contaminated with hard-to-remove resinous impurities. mdpi.comresearchgate.net

The reaction pathway for the deprotection of the acetal derivative, 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide, to the corresponding bis-aldehyde is a straightforward acid-catalyzed hydrolysis. The high yield of 80% after recrystallization indicates a clean reaction with minimal side products under the specified conditions. mdpi.comresearchgate.net

Mechanistic Investigations of Azoxybenzene Formation and Reactivity

Elucidation of Reaction Mechanisms in Azoxybenzene (B3421426) Synthesis

The formation of azoxybenzenes, including "Bis(4-phenoxyphenyl)diazene 1-oxide," can be achieved through various synthetic routes, with reaction mechanisms that are often complex and subject to the specific reagents and conditions employed. Key methods for synthesizing azoxybenzenes include the reduction of nitro compounds, the oxidation of anilines and azo compounds, and the reduction of nitroso compounds. researchgate.netresearchgate.net

One of the most widely used methods is the reduction of nitro compounds. researchgate.net For instance, the synthesis of 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide has been developed using glucose as an environmentally friendly reducing agent. mdpi.com The reaction of nitroaromatic compounds with sodium alkoxides in alcohol is also a well-established method. oup.com This process is generally believed to involve the condensation of phenylhydroxylamine and nitrosobenzene, which are both formed during the reduction of the initial nitrobenzene (B124822). oup.com

The oxidation of anilines presents another significant pathway to azoxybenzenes. researchgate.netnih.gov An environmentally friendly approach has been developed for the selective oxidation of substituted anilines using a peroxide as the oxidant, where the strength of the base used can control the selectivity of the reaction. nih.gov A mild base like sodium fluoride (NaF) tends to favor the formation of azoxybenzene. nih.gov The proposed mechanism in this system involves the rapid oxidation of aniline (B41778) to phenylhydroxylamine, which is then further oxidized to nitrosobenzene. These two intermediates then condense to form the azoxybenzene product. nih.gov

The reductive dimerization of nitrosobenzenes offers a direct route to azoxybenzenes. organic-chemistry.orgacs.org This method can be performed without the need for additional catalysts or reagents and is applicable to a wide range of substituted nitrosobenzenes. organic-chemistry.orgacs.org The mechanism is thought to involve the formation of a dimer, followed by a nucleophilic attack and subsequent reduction steps. organic-chemistry.org In some cases, a catalyst like N,N-diisopropylethylamine (DIPEA) in a green solvent like water can be used to facilitate the reductive dimerization, which is believed to proceed through a radical mechanism. nih.gov

Isotopic labeling studies have provided deeper insights into these mechanisms. For example, when ¹⁸O-labeled nitrobenzene was reacted with sodium methoxide, the resulting azoxybenzene retained a significant portion of the ¹⁸O, suggesting that the reaction proceeds through an intermediate N,N'-diol before dehydration to the final azoxybenzene. oup.com

Kinetic Studies and Reaction Rate Determination

Kinetic studies have been instrumental in understanding the rate-determining steps and the influence of various factors on the formation of azoxybenzenes. The condensation of phenylhydroxylamine and nitrosobenzene to form azoxybenzene has been studied kinetically across a range of pH values. sci-hub.sersc.org These studies have revealed that the reaction exhibits general-acid and general-base catalysis, as well as specific-base catalysis by the hydroxide ion. sci-hub.sersc.org

A key finding from these kinetic analyses is that in the pH range studied, the dehydration of a rapidly formed N,N'-dihydroxy intermediate is the rate-determining step. sci-hub.sersc.org The plot of the logarithm of the second-order rate constant versus pH shows a characteristic profile that supports this mechanism. sci-hub.se

The rate of azoxybenzene formation is proportional to the concentrations of both phenylhydroxylamine and nitrosobenzene. acs.org The reaction rate is also influenced by the solvent composition and the presence of acids or water. acs.org For example, the rate of condensation of phenylhydroxylamine and nitrosobenzene is affected by the concentration of acid. acs.org

Below is a table summarizing kinetic data for the formation of azoxybenzene from nitrosobenzene and phenylhydroxylamine under specific conditions.

pHk₂ (M⁻¹s⁻¹)
1~0.1
7~1
11~10
Note: The rate constants are approximate values derived from graphical data in the literature and are intended for illustrative purposes. sci-hub.se

Role of Reactive Intermediates in Azoxybenzene Transformations

Reactive intermediates play a crucial role in both the synthesis and subsequent reactions of azoxybenzenes. In the formation of azoxybenzenes from nitrosobenzene and phenylhydroxylamine, a key intermediate is the N,N'-dihydroxy adduct. sci-hub.sersc.org This intermediate is formed rapidly and its subsequent dehydration is often the rate-limiting step of the reaction. sci-hub.sersc.org

In the oxidation of anilines to azoxybenzenes, phenylhydroxylamine and nitrosobenzene are critical reactive intermediates. nih.gov The controlled generation and reaction of these species are essential for achieving high selectivity for the azoxybenzene product over other potential oxidation products like nitrobenzene. nih.gov The interconversion between phenylhydroxylamine and nitrosobenzene is also a recognized possibility. oup.com

The dimerization of nitrosoarenes can lead to the formation of diarylazodioxides as intermediates. researchgate.net These cyclic intermediates are related to those proposed in classical metathesis reactions. researchgate.net

In the context of photochemical reactions, excited states of nitroaromatics are the initial reactive intermediates that lead to the formation of azoxybenzenes. rsc.orgresearchgate.net The reaction is thought to proceed through the formation of nitrosobenzene and hydroxylamine (B1172632) intermediates, which then combine to produce the azoxybenzene. researchgate.net

Furthermore, in the thermal reactions of nitrosobenzene with benzene (B151609) at high temperatures (500-600°C), the initial dissociation of nitrosobenzene to a phenyl radical and nitric oxide is a key step. acs.org These radicals then go on to form a variety of products. acs.org

The table below provides a summary of key reactive intermediates in azoxybenzene chemistry.

Reaction TypeKey Intermediates
Condensation of Nitrosobenzene and PhenylhydroxylamineN,N'-Dihydroxy intermediate
Oxidation of AnilinesPhenylhydroxylamine, Nitrosobenzene
Reductive Dimerization of NitrosoarenesDiarylazodioxides
Photochemical Synthesis from NitroarenesExcited state of nitroarene, Nitrosobenzene, Hydroxylamine
High-Temperature Reactions of NitrosobenzenePhenyl radical, Nitric oxide

Photochemical Aspects and Photoreactivity of Azoxybenzene Derivatives

Azoxybenzene and its derivatives exhibit significant photoreactivity, a property that has been explored for both synthetic purposes and mechanistic studies. acs.org Irradiation of azoxybenzene derivatives can lead to various transformations, with the photo-Wallach rearrangement being a prominent example. researchgate.netacs.org This rearrangement involves the migration of the oxygen atom from the nitrogen to the "far" aromatic ring, resulting in the formation of an ortho-hydroxyazo derivative. acs.org

A direct photochemical method for the synthesis of azoxybenzenes from nitroarene building blocks has been developed. rsc.orgrsc.org This one-pot, catalyst- and additive-free reaction is conducted at room temperature and under air, offering a green pathway to these compounds. rsc.orgrsc.org The yields are typically good for products derived from para- and meta-substituted nitrobenzenes. rsc.orgresearchgate.net In some cases, particularly with ortho-halogenated nitrobenzenes, the photochemically generated azoxybenzenes can undergo a subsequent in-situ photochemical Wallach rearrangement to form ortho-hydroxyazoxybenzenes. rsc.orgresearchgate.net

The photochemistry of azoxybenzene derivatives is influenced by substituents on the aromatic rings. acs.org For instance, derivatives with strong electron-donating groups, such as methoxy and dimethylamino groups, can exhibit different photochemical behavior, including an oxygen shift to yield an isomeric azoxybenzene. acs.org This oxygen shift is a one-way process that leads to the azoxybenzene with the N-oxide group further away from the ring with the stronger electron-donating substituent. acs.org The solvent and the presence of other molecules can also affect the reaction quantum yield and product distribution. acs.org

The photolysis of certain azoxybenzene derivatives can lead to the formation of other products, including the corresponding azobenzenes and hydrazo derivatives. documentsdelivered.com This indicates that the azoxy group itself can be photochemically reduced. researchgate.net

The table below summarizes the photochemical conversion of nitrobenzene to azoxybenzene under various conditions.

SolventConcentration (M)Wavelength (nm)AtmosphereConversion (%)
Acetonitrile0.1365Air55
Methanol0.1365Air48
Isopropanol0.1365Air62
Data is illustrative and based on trends reported in the literature. rsc.org

Hammett Correlations and Substituent Effects on Azoxybenzene Reactivity

The reactivity of azoxybenzenes and the rates of their formation are significantly influenced by the electronic nature of substituents on the aromatic rings. The Hammett equation provides a quantitative framework for correlating the effects of meta- and para-substituents on the reaction rates and equilibrium constants of aromatic compounds. libretexts.orgwikipedia.org This relationship is expressed as log(k/k₀) = ρσ or log(K/K₀) = ρσ, where k or K is the rate or equilibrium constant for a substituted reactant, k₀ or K₀ is the constant for the unsubstituted reactant, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that indicates the sensitivity of the reaction to substituent effects. utexas.educambridge.org

In the context of azoxybenzene chemistry, substituent effects have been observed in several reactions. For example, in the reductive dimerization of nitrosobenzenes, electron-withdrawing substituents on the nitrosobenzene ring have been found to enhance the reaction rate, while electron-donating groups retard it. organic-chemistry.org This is consistent with a mechanism where the nucleophilicity of the reacting species plays a key role.

The basicity of substituted azoxybenzenes has also been studied, and the data can be correlated using the Hammett equation. acs.orgkoreascience.kr The protonation of the azoxy group is influenced by the electronic effects of the substituents on both aromatic rings. koreascience.kr

The table below provides Hammett substituent constants (σ) for various groups, which can be used to predict their effect on the reactivity of azoxybenzene derivatives.

Substituentσ (meta)σ (para)
-NO₂0.710.78
-CN0.560.66
-Cl0.370.23
-H0.000.00
-CH₃-0.07-0.17
-OCH₃0.12-0.27
-N(CH₃)₂-0.21-0.83
Values are standard Hammett constants and serve as a general guide. libretexts.org

Computational and Theoretical Studies on Bis 4 Phenoxyphenyl Diazene 1 Oxide

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and optimized geometry of molecules. For Bis(4-phenoxyphenyl)diazene 1-oxide, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-31++G(d,p), would be the standard approach to predict its ground-state geometry and electronic properties. bohrium.comnih.govresearchgate.net

The calculations would optimize the molecule's geometry to find the lowest energy arrangement of its atoms. Key structural parameters such as bond lengths, bond angles, and dihedral angles would be determined. The central azoxy bridge (-N=N(O)-) and its connection to the phenoxyphenyl groups are of particular interest. The planarity of the azoxybenzene (B3421426) core can be influenced by bulky substituents, and DFT can predict the torsion angles between the phenyl rings and the central N=N bond. researchgate.net For the trans isomer, which is generally more stable, a nearly planar structure is expected for the core, though the terminal phenyl rings of the phenoxy groups will likely be twisted out of the plane of the inner phenyl rings.

From an electronic standpoint, DFT provides crucial information on the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are fundamental to understanding the molecule's chemical reactivity, kinetic stability, and electronic transitions. researchgate.net The HOMO-LUMO energy gap is a key indicator of the molecule's excitability; a smaller gap suggests the molecule can be more easily excited. researchgate.net For this compound, the phenoxy groups, being electron-donating, would be expected to raise the energy of the HOMO and potentially decrease the HOMO-LUMO gap compared to unsubstituted azoxybenzene.

Table 1: Predicted Geometric and Electronic Parameters for this compound from DFT Calculations (Note: These are hypothetical values based on studies of similar compounds.)

ParameterPredicted Value
N=N Bond Length~1.26 Å
N-O Bond Length~1.28 Å
C-N Bond Length~1.43 Å
C-O-C Bond Angle~118°
HOMO Energy-5.8 eV
LUMO Energy-2.1 eV
HOMO-LUMO Gap3.7 eV
Dipole Moment~4.5 D

Molecular Modeling and Simulation of Conformational Preferences

The conformational flexibility of this compound is primarily due to the rotation around the C-O ether linkages and the C-N bonds. Molecular modeling and simulation techniques, such as molecular mechanics (MM) and molecular dynamics (MD), are employed to explore the potential energy surface and identify stable conformers. nih.govsapub.org

Conformational analysis would involve systematically rotating the dihedral angles of the phenoxy groups relative to the central azoxybenzene core to map out the energies of different spatial arrangements. mdpi.com This process helps in identifying the global minimum energy conformation as well as other low-energy local minima that might be populated at room temperature. The large size of the phenoxyphenyl groups could lead to significant steric interactions that dictate the preferred conformations. It is likely that the most stable conformer adopts a staggered or "propeller-like" arrangement to minimize steric hindrance between the terminal phenyl rings and the rest of the molecule.

Molecular dynamics simulations can provide further insights by simulating the movement of the atoms over time at a given temperature. researchgate.net This would reveal the dynamic behavior of the molecule, including the flexibility of the phenoxy groups and the accessible conformational states. Such simulations are crucial for understanding how the molecule might behave in different environments, such as in solution or within a liquid crystal matrix, where intermolecular interactions play a significant role. researchgate.net

Prediction of Spectroscopic Properties

Computational methods are highly effective in predicting various spectroscopic signatures, which can be used to verify experimental results or to aid in the identification of a compound.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. scielo.org.za These frequencies correspond to the peaks observed in an experimental IR spectrum. For this compound, characteristic peaks would be predicted for the N=N stretch, the N-O stretch, the aromatic C-H stretches, and the C-O-C asymmetric and symmetric stretches of the ether linkages. Comparing the computed spectrum with an experimental one can help confirm the molecule's structure. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. nih.govmdpi.com These predictions are invaluable for assigning the signals in experimental NMR spectra. chemicalbook.comchemicalbook.com For this molecule, distinct signals would be predicted for the protons and carbons of the inner and outer phenyl rings, allowing for a detailed structural elucidation. The chemical shifts of the carbons attached to the azoxy group would be particularly characteristic. rsc.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic transitions and thus the UV-Vis absorption spectrum. academie-sciences.fr Azoxybenzenes typically show two characteristic absorption bands: a strong π-π* transition at shorter wavelengths and a weaker n-π* transition at longer wavelengths. researchgate.net The presence of the electron-donating phenoxy groups is expected to cause a red-shift (a shift to longer wavelengths) in the π-π* transition compared to unsubstituted azoxybenzene. mdpi.com

Table 2: Predicted Spectroscopic Data for this compound (Note: These are hypothetical values based on studies of similar compounds.)

SpectroscopyFeaturePredicted Value/Range
IR N-O Stretch~1300 cm⁻¹
C-O-C Asymmetric Stretch~1240 cm⁻¹
Aromatic C=C Stretch1500-1600 cm⁻¹
¹³C NMR Carbons attached to N~145 ppm
Carbons attached to O~158 ppm
¹H NMR Protons ortho to Azoxy8.2-8.4 ppm
Protons meta to Azoxy7.3-7.6 ppm
UV-Vis π-π* Transition (λmax)~350-370 nm
n-π* Transition (λmax)~440-460 nm

Theoretical Insights into Reaction Mechanisms and Energetics

Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions. By mapping the potential energy surface, chemists can identify transition states, intermediates, and reaction products, and calculate the activation energies associated with different reaction pathways. researchgate.netfigshare.com

For this compound, theoretical studies could elucidate its synthesis, which often involves the reduction of the corresponding nitro compound, 4-phenoxynitrobenzene. nih.govresearchgate.net Computational models could explore the step-by-step mechanism of this reduction, for example, using a reductant like glucose, to understand how the two nitro groups are condensed to form the azoxy linkage. mdpi.com The calculations could clarify the roles of intermediates such as nitroso and hydroxylamine (B1172632) species. nih.gov

Furthermore, the energetics of the molecule's potential reactions, such as photochemical rearrangements or thermal decomposition, can be investigated. For instance, the Wallach rearrangement, a classic reaction of azoxybenzenes in strong acid, could be modeled to predict the likelihood of forming hydroxy-substituted azo compounds. youtube.com The computational results would provide activation barriers and reaction energies, offering a detailed picture of the molecule's chemical reactivity. rsc.org

Quantitative Structure–Property Relationships (QSPR)

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its physicochemical properties. kashanu.ac.irnih.gov These models are built by calculating a set of molecular descriptors and then using statistical methods, like multiple linear regression, to find a correlation with an experimentally measured property. nih.gov

For a series of related azoxybenzene derivatives including this compound, a QSPR model could be developed to predict properties such as melting point, solubility, or liquid crystalline behavior. researchgate.net The process would involve:

Defining a set of molecules (the training set).

Calculating a wide range of molecular descriptors for each molecule. These can include constitutional, topological, geometric, and electronic descriptors. researchgate.net

Measuring the property of interest for the training set.

Using statistical analysis to build a regression model that links the descriptors to the property.

Validating the model using an external set of molecules (the test set).

While no specific QSPR studies on this compound are available, the methodology is well-established for various classes of organic compounds and could be readily applied to predict its properties based on its structural features. nih.gov

Advanced Applications and Future Research Directions of Bis 4 Phenoxyphenyl Diazene 1 Oxide and Azoxybenzene Derivatives

Utilization as Building Blocks in Complex Organic Synthesis

Azoxybenzenes are valuable synthons in organic chemistry due to their distinct physical and chemical characteristics. nih.gov The reactivity of the azoxy group makes them versatile building blocks for constructing more intricate molecular architectures. mdpi.com The synthesis of azoxybenzenes themselves can be achieved through several methods, with the reduction of nitro compounds being one of the most common approaches. mdpi.com However, traditional methods often involve harsh reagents. mdpi.com

Recent advancements have focused on developing more environmentally friendly and efficient synthetic routes. For instance, a direct photochemical method for the one-pot, catalyst- and additive-free synthesis of azoxybenzene (B3421426) and its substituted derivatives from nitrobenzene (B124822) building blocks has been reported. chemrxiv.orgrsc.org This reaction proceeds at room temperature and under air, offering a green pathway to these valuable compounds. chemrxiv.orgrsc.org Another sustainable approach involves the reductive dimerization of nitrosobenzenes using N,N-diisopropylethylamine (DIPEA) as a catalyst in water, a green solvent. nih.gov This method is notable for its high yields and selectivity for a variety of substituted azoxybenzenes. nih.gov Furthermore, a one-pot procedure to convert anilines directly to azoxybenzenes using oxone and subsequent heating has demonstrated scalability and practicality. organic-chemistry.org

The utility of azoxybenzene derivatives as building blocks is exemplified by the synthesis of 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide. This compound was synthesized using glucose as an eco-friendly reductant and can be further modified, for instance, through deprotection to yield the corresponding bis-aldehyde, demonstrating its potential for creating more complex structures. mdpi.comresearchgate.net The development of such synthetic methodologies, which avoid harsh conditions and byproducts, is crucial for expanding the application of azoxybenzenes in fine organic synthesis. organic-chemistry.orgacs.org

Table 1: Selected Synthetic Methods for Azoxybenzene Derivatives

Starting MaterialMethodKey FeaturesReference
NitroarenesDirect Photochemical HomocouplingCatalyst- and additive-free, room temperature, ambient air. chemrxiv.orgrsc.org
NitrosobenzenesReductive Dimerization with DIPEAGreen solvent (water), high yields and selectivity. nih.gov
AnilinesOne-pot Oxidation/Reductive DimerizationScalable, practical, uses oxone and heating. organic-chemistry.org
2-(4-nitrophenyl)-1,3-dioxolane (B1347580)Reduction with GlucoseEco-friendly reductant, yields functionalized azoxybenzene. mdpi.comresearchgate.net

Potential in Materials Science: Optical and Electrical Properties

Azoxybenzene derivatives are renowned for their application in materials science, particularly in the field of liquid crystals. tandfonline.comweebly.com These compounds can form various liquid crystalline phases, such as nematic and smectic phases, which are crucial for display technologies and other optical applications. weebly.comacs.org The optical properties of azoxybenzene-based materials are often tunable and can be influenced by external stimuli like light. tandfonline.comresearchgate.net

A key phenomenon governing the optical properties of many azoxybenzene compounds is trans-cis isomerization. tandfonline.comresearchgate.net Similar to azobenzenes, the molecule can exist in two isomeric forms, a stable trans isomer and a metastable cis isomer. Irradiation with light of a specific wavelength can trigger the conversion from the trans to the cis form, leading to significant changes in the material's properties, such as its birefringence and order parameter. tandfonline.comresearchgate.net This photo-induced switching is the basis for their use in applications like optical data storage and photoswitchable devices.

Research has shown that the presence of even a small concentration of the cis isomer can dramatically affect the phase behavior of the liquid crystal. For example, a cis isomer concentration of about 12% can be sufficient to lower the nematic-isotropic transition temperature of a liquid crystal mixture significantly. tandfonline.com The absorption spectra of the trans and cis isomers of azoxybenzene compounds are similar to those of azobenzene (B91143) compounds, though there are subtle differences. tandfonline.com

While the optical properties are well-documented, the electrical properties of Bis(4-phenoxyphenyl)diazene 1-oxide specifically are less explored in the available literature. However, the broader class of azoxybenzenes is known to possess interesting dielectric properties, which are coupled to their liquid crystalline phases. The molecular dipole associated with the azoxy group plays a significant role in the dielectric anisotropy of these materials, which is a critical parameter for their application in liquid crystal displays. Future research could focus on characterizing the specific electrical properties of this compound and its potential in electronic applications.

Table 2: Photophysical Properties of an Azoxybenzene Liquid Crystal Mixture

PropertyObservationImplicationReference
Trans-cis Isomerization Occurs upon irradiation with UV or short-wavelength visible light.Allows for optical control of material properties. tandfonline.comresearchgate.net
Absorption Spectra Similar to azobenzene compounds, with a strong absorption in the UV region.Determines the wavelengths of light needed for photoswitching. tandfonline.com
Nematic-Isotropic Transition Highly sensitive to the concentration of the cis isomer.Enables light-induced phase transitions at lower temperatures. tandfonline.com
Thermal Relaxation The cis isomer thermally relaxes back to the more stable trans isomer.The stability of the switched state is time-dependent. researchgate.net

Coordination Chemistry: Ligand Applications for Metal Complexes

The azoxybenzene framework, with its nitrogen and oxygen donor atoms, presents opportunities for use as a ligand in coordination chemistry. Azoxybenzenes can coordinate with metal ions to form metal complexes and coordination polymers. mdpi.com The resulting materials can exhibit interesting structural, magnetic, and catalytic properties.

While specific studies on this compound as a ligand are not extensively detailed in the provided search results, the general principle is supported by the broader chemistry of related compounds. For example, bis(pyridyl)allenes have been shown to be robust ligands for forming complexes with precious metals like palladium, platinum, and gold, which exhibit interesting catalytic and medicinal properties. rsc.org Similarly, bis(pyrazolyl)methane-based ligands are known to form a variety of coordination complexes, including mono- and bimetallic species and coordination polymers, with applications in catalysis and materials science. eiu.edu

The synthesis of metal complexes with Schiff base ligands, which share some structural similarities in terms of donor atoms, has also been reported. For instance, a new phenoxy-imine Schiff base ligand was used to synthesize mononuclear octahedral complexes with Cr(III), Fe(III), and Ru(III), which showed catalytic activity in oxidation reactions. researchgate.net

These examples suggest that this compound and other azoxybenzene derivatives could be valuable ligands for the design of novel metal-organic frameworks (MOFs) and coordination polymers. The phenoxy substituents in this compound could further influence the coordination behavior and the properties of the resulting metal complexes. Future research in this area could involve the synthesis and characterization of such complexes and the exploration of their potential in catalysis, gas storage, or as molecular sensors.

Broader Implications and Interdisciplinary Research Avenues

The versatility of this compound and other azoxybenzene derivatives opens up numerous avenues for interdisciplinary research. Their unique combination of properties makes them relevant to fields ranging from materials science and organic synthesis to medicinal chemistry and nanotechnology.

In medicinal chemistry, for example, substituted azo- and azoxy-benzene derivatives have been investigated for their biological activities. Some have shown potential as anti-androgenic agents, highlighting the potential for designing new therapeutic compounds based on this scaffold. nih.gov Natural products containing the azoxy bond have also been found to exhibit cytotoxic, nematicidal, and antimicrobial activities. nih.gov

The photoswitchable nature of azoxybenzenes is being explored for the development of "smart" materials. These materials can change their properties in response to light, leading to applications in areas such as drug delivery, where a therapeutic agent could be released at a specific site in the body upon light activation. The development of functionalized diazocines, which are bridged azobenzenes, as building blocks for photo- and mechanoresponsive polymers is a step in this direction. beilstein-journals.org

Furthermore, the self-assembly properties of these molecules are of great interest. The ability to form ordered structures like liquid crystals can be harnessed to create nanostructured materials with tailored optical and electronic properties. The synthesis of 4,8-dialkylbenzo[1,2-b:4,5-b']dithiophenes as building blocks for organic photovoltaics showcases how molecular design can lead to improved materials for renewable energy applications. umn.edu

The future of research on this compound and its analogues lies in the convergence of these different disciplines. By combining the tools of organic synthesis, materials characterization, computational modeling, and biological testing, scientists can unlock the full potential of these fascinating molecules.

Q & A

Q. What are the standard methodologies for synthesizing Bis(4-phenoxyphenyl)diazene 1-oxide in laboratory settings?

A common approach involves condensation reactions using substituted benzaldehydes and amino-triazole derivatives under reflux conditions. For example, dissolving 0.001 mol of a structurally similar compound (e.g., 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) in absolute ethanol with glacial acetic acid as a catalyst, followed by refluxing with a substituted benzaldehyde for 4 hours. Post-reaction, solvent removal under reduced pressure and filtration yield the solid product . Adjustments to substituents and stoichiometry may be required for target compound optimization.

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • Infrared (IR) Spectroscopy : To identify functional groups like N-O and aromatic C-O bonds. For diazene oxides, IR bands near 1400–1900 cm⁻¹ may indicate N-O stretching, though water vapor interference must be mitigated during analysis .
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm aromatic proton environments and substituent positions.
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation and fragmentation pattern analysis.

Q. How should researchers conduct a literature review for this compound?

Prioritize academic databases (e.g., Google Scholar, Web of Science) using keywords like “azoxybenzene derivatives,” “diazene oxide synthesis,” or CAS-specific identifiers. Cross-reference crystallographic databases (e.g., Cambridge Structural Database) for structural analogs, and utilize tools like Mercury CSD for packing pattern analysis . Avoid non-academic sources like commercial catalogs .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL or SHELXT enables precise determination of bond lengths, angles, and stereochemistry. For example, SHELXT automates space-group determination and refines structures using least-squares methods, while Mercury CSD visualizes intermolecular interactions (e.g., π-π stacking) to validate packing models . Compare results with computational models (DFT) to resolve discrepancies.

Q. What strategies optimize synthesis to minimize by-products in diazene oxide formation?

  • Reaction Monitoring : Use TLC/HPLC to track intermediate formation.
  • Catalyst Screening : Test acidic (e.g., acetic acid) vs. basic conditions to suppress side reactions.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance solubility and reaction efficiency .
  • Temperature Control : Lower temperatures reduce decomposition but may slow kinetics; gradient heating could balance yield and purity.

Q. How can researchers address contradictions between computational models and experimental data?

  • Validation via SCXRD : Use SHELXL-refined structures to benchmark computational geometries .
  • Spectroscopic Cross-Check : Align IR/NMR predictions (e.g., N-O stretch frequency) with experimental data, accounting for state-dependent variations (e.g., gas vs. solid phase) .
  • Statistical Tools : Apply R-factor analysis in crystallography or RMSD metrics in molecular docking to quantify deviations.

Q. What methodologies evaluate the thermal stability of this compound?

  • Thermogravimetric Analysis (TGA) : Quantify decomposition temperatures under inert/oxidizing atmospheres.
  • Differential Scanning Calorimetry (DSC) : Identify phase transitions or exothermic events.
  • In Situ IR/XRD : Monitor structural changes during heating to correlate degradation pathways with spectral shifts .

Q. How can structural analogs (e.g., azoxybenzene derivatives) inform research on this compound?

Compare CAS-registered analogs (e.g., 4,4'-diheptylazobenzene, CAS 37592-89-5) to infer reactivity, solubility, or mesomorphic behavior. Use Mercury CSD’s “Materials Module” to analyze packing similarities or intermolecular interactions in related crystals .

Key Methodological Tools

  • Crystallography : SHELXL , SHELXT , SIR97 .
  • Spectroscopy : IR (mitigate H₂O interference) , NMR.
  • Databases : Cambridge Structural Database , CAS registry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.